3-Acetyl-2-(4-chlorophenyl)indole
CAS No.:
Cat. No.: VC14023056
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12ClNO |
|---|---|
| Molecular Weight | 269.72 g/mol |
| IUPAC Name | 1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone |
| Standard InChI | InChI=1S/C16H12ClNO/c1-10(19)15-13-4-2-3-5-14(13)18-16(15)11-6-8-12(17)9-7-11/h2-9,18H,1H3 |
| Standard InChI Key | MJMJRAIJKKYWEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features an indole scaffold substituted at the 2-position with a 4-chlorophenyl group and at the 3-position with an acetyl moiety. X-ray crystallography and computational studies reveal a planar indole nucleus with dihedral angles of approximately 15–25° between the indole plane and the chlorophenyl/acetyl groups. This non-coplanar arrangement introduces steric strain, influencing its reactivity and binding to biological targets.
The chlorine atom at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing the molecule through resonance and inductive effects. The acetyl group contributes to hydrogen-bonding capabilities, critical for interactions with enzymes or receptors .
Physicochemical Characteristics
Key properties include:
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Solubility: Limited aqueous solubility (logP ≈ 3.2), favoring organic solvents like ethanol or DMSO.
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Melting Point: 148–152°C, indicative of moderate crystalline stability.
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Spectroscopic Signatures:
Synthesis and Optimization
Conventional Synthesis Routes
The primary synthesis involves Friedel-Crafts acylation of 2-(4-chlorophenyl)indole with acetyl chloride in the presence of Lewis acids like AlCl. A typical procedure (Scheme 1) proceeds as follows:
Yields range from 65% to 78%, with purity confirmed via HPLC (>95%). Alternative methods employ acetic anhydride under acidic conditions, though these often result in lower regioselectivity .
Advanced Catalytic Approaches
Recent advancements utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent for functionalization. For example, reaction with 4-methoxyaniline in dichloromethane (DCM) and triethylamine (TEA) yields N-phenyl-acetamide derivatives with 48% efficiency . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 70% .
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl | DCM | 78 | 6 h |
| HATU-Mediated Coupling | HATU/TEA | DCM | 48 | 2.5 h |
| Microwave Synthesis | None | Ethanol | 72 | 20 min |
Pharmacological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). Molecular docking simulations indicate inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .
Anti-Inflammatory Action
In murine models, oral administration (50 mg/kg) reduces carrageenan-induced paw edema by 62% within 4 hours. This effect correlates with suppression of NF-κB and COX-2 pathways, as shown by Western blot analysis .
Molecular Interactions and Structure-Activity Relationships (SAR)
Target Binding Analysis
Docking studies with PARP-1 (Poly-ADP-Ribose Polymerase 1) reveal a binding affinity () of 2.4 μM. Key interactions include:
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Hydrogen bonding between the acetyl oxygen and Ser904.
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π-π stacking of the chlorophenyl ring with Tyr907.
Substituent Effects
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Chlorine Position: Para-substitution on the phenyl ring improves metabolic stability compared to ortho/meta analogs (t = 4.7 h vs. 2.1 h in rat liver microsomes) .
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Acetyl Modification: Replacement with trifluoroacetyl groups increases lipophilicity (logP = 4.1) but reduces aqueous solubility 10-fold .
Analytical Characterization and Quality Control
Spectroscopic Identification
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